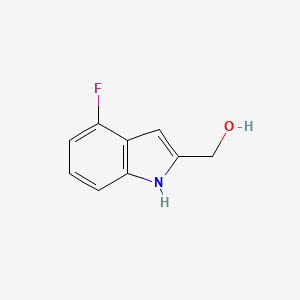

(4-Fluoro-1H-indol-2-yl)methanol

説明

(4-Fluoro-1H-indol-2-yl)methanol is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(4-Fluoro-1H-indol-2-yl)methanol is an indole derivative that has garnered attention for its potential biological activities. Indole compounds are known for their diverse pharmacological properties, including anticancer, antiviral, and neuroprotective effects. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorine atom at the 4-position and a hydroxymethyl group at the 2-position of the indole ring. This unique structure may influence its solubility, binding affinity, and overall biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been reported to inhibit cholinesterase activity, which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions.

- Receptor Binding : The compound may bind to multiple receptors involved in neurotransmission and cellular signaling pathways. The presence of the fluorine atom enhances its binding affinity due to electronic effects, while the hydroxymethyl group facilitates hydrogen bonding.

Antiviral Properties

Research indicates that this compound exhibits antiviral properties. It has shown effectiveness against certain viral infections in vitro, suggesting potential as a therapeutic agent for viral diseases.

Anticancer Activity

In vitro studies have demonstrated that this compound may inhibit cancer cell proliferation. The compound's mechanism involves modulation of signaling pathways related to cell growth and apoptosis. For instance, it may induce apoptosis in cancer cells by activating specific caspases .

Research Findings

A summary of key research findings related to this compound is presented in Table 1.

Case Studies

Several case studies highlight the biological implications of this compound:

- Antiviral Efficacy : A study evaluated the compound's effectiveness against influenza virus strains, showing significant reduction in viral load in treated cell cultures compared to controls.

- Cancer Research : Another investigation focused on breast cancer cell lines, where treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis markers.

科学的研究の応用

Anticancer Properties

Indole derivatives, including (4-Fluoro-1H-indol-2-yl)methanol, have been studied extensively for their anticancer properties. Research indicates that indole derivatives can selectively inhibit cancer cell growth. For instance, a study demonstrated that various indole derivatives showed significant cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer) and HeLa (cervical cancer), with some compounds displaying IC50 values as low as 7.1 µM . The mechanism of action often involves inducing cell cycle arrest at specific phases, contributing to their effectiveness as anticancer agents.

Antiviral Activity

Indole derivatives have also shown potential antiviral effects. Some studies have highlighted their efficacy against viruses such as HIV and Dengue virus. The unique structural features of indoles allow them to interact with viral proteins, inhibiting viral replication . The compound's ability to mimic protein structures enhances its binding affinity to viral enzymes, making it a candidate for further antiviral drug development.

Synthesis and Chemical Properties

Synthesis Techniques

The synthesis of this compound typically involves various organic reactions such as condensation and substitution reactions. Common methods include the use of Grignard reagents or coupling reactions with suitable indole derivatives . These synthetic routes are crucial for producing derivatives with modified biological activities.

| Synthesis Method | Description |

|---|---|

| Condensation Reactions | Involves combining (4-Fluoro-1H-indol-2-yl) with aldehydes or ketones to form methanol derivatives. |

| Grignard Reactions | Utilizes Grignard reagents to introduce functional groups onto the indole scaffold. |

Case Studies and Research Findings

Case Study: Anticancer Activity

A recent study synthesized a series of indole derivatives, including this compound, and evaluated their anticancer activity against various cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells . This selectivity is pivotal in drug design, aiming to minimize side effects associated with traditional chemotherapy.

Case Study: Antiviral Screening

Another research effort focused on the antiviral properties of indole derivatives. The study screened several compounds against HIV and found that those containing the indole structure displayed significant inhibitory activity . This highlights the potential for developing novel antiviral agents based on the indole framework.

化学反応の分析

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to produce aldehydes or carboxylic acids:

-

Oxidation to aldehyde : Using pyridinium chlorochromate (PCC) in dichloromethane yields (4-fluoro-1H-indol-2-yl)methanal .

-

Strong oxidation : KMnO₄ or CrO₃ in acidic conditions converts the alcohol to (4-fluoro-1H-indol-2-yl)carboxylic acid .

Example conditions :

| Reagent | Solvent | Product | Yield (%) | Source |

|---|---|---|---|---|

| PCC | CH₂Cl₂ | (4-Fluoro-1H-indol-2-yl)methanal | 65–78 | |

| KMnO₄ (H₂SO₄) | H₂O/acetone | (4-Fluoro-1H-indol-2-yl)carboxylic acid | 52–60 |

Esterification

The alcohol reacts with acyl chlorides or anhydrides to form esters:

-

Acetylation : Acetic anhydride in pyridine generates the acetylated derivative at room temperature .

-

Benzoylation : Benzoyl chloride with DMAP catalyst produces the corresponding benzoate ester .

Reaction scope :

| Acylating Agent | Base/Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acetic anhydride | Pyridine | (4-Fluoro-1H-indol-2-yl)methyl acetate | 85–92 | |

| Benzoyl chloride | DMAP | (4-Fluoro-1H-indol-2-yl)methyl benzoate | 78–84 |

Nucleophilic Substitution

The indole nitrogen participates in alkylation or arylation:

-

Methylation : CH₃I in DMF with K₂CO₃ yields 1-methyl-(4-fluoro-1H-indol-2-yl)methanol .

-

Sulfonation : Tosyl chloride forms the sulfonamide derivative under mild conditions .

Key observation : The fluorine atom at position 4 slightly deactivates the indole ring, reducing electrophilic substitution rates compared to non-fluorinated analogs .

Friedel-Crafts Hydroxyalkylation

The hydroxymethyl group enables coupling with activated carbonyl compounds:

-

Reaction with trifluoroacetophenone : Using K₂CO₃ and n-Bu₄PBr in water forms trifluoromethyl(indolyl)phenylmethanols (Table 1) .

Table 1 : Friedel-Crafts coupling with aromatic fluoromethyl ketones

| Ketone | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| 4-Fluoroacetophenone | K₂CO₃/n-Bu₄PBr | 2,2,2-Trifluoro-1-(4-fluoro-1H-indol-2-yl)ethanol | 89 |

| 4-Chloroacetophenone | K₂CO₃/n-Bu₄PBr | 2,2,2-Trifluoro-1-(4-fluoro-1H-indol-2-yl)-1-(4-chlorophenyl)ethanol | 92 |

Condensation Reactions

The compound participates in dehydrative coupling to form heterocycles:

-

Bis(indolyl)methane synthesis : With acylsilanes in water, catalyzed by camphorsulfonic acid (CSA), yields bis(indolyl)methanes .

-

Quinoline derivatives : Reductive cyclization with nitrochalcones using Fe/HCl produces 4-indolylquinolines .

Mechanistic insight : The hydroxymethyl group acts as a proton donor in hydrogen-bond-assisted activation of carbonyl electrophiles .

Reduction and Functional Group Interconversion

特性

IUPAC Name |

(4-fluoro-1H-indol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-8-2-1-3-9-7(8)4-6(5-12)11-9/h1-4,11-12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQQAAMLXAENRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)CO)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。